molecular formula C10H11ClFNO B1388794 3-(2-Chloro-5-fluorophenoxy)pyrrolidine CAS No. 946682-00-4

3-(2-Chloro-5-fluorophenoxy)pyrrolidine

Cat. No. B1388794
CAS RN: 946682-00-4
M. Wt: 215.65 g/mol
InChI Key: YCMIZKNHAYASTC-UHFFFAOYSA-N
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Description

“3-(2-Chloro-5-fluorophenoxy)pyrrolidine” is a specialty product for proteomics research . It has a molecular formula of C10H11ClFNO and a molecular weight of 215.65 .


Molecular Structure Analysis

The molecular structure of “3-(2-Chloro-5-fluorophenoxy)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with chlorine and fluorine atoms .

Relevant Papers A paper titled “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” discusses the use of pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, in the development of bioactive compounds . The paper highlights the importance of the pyrrolidine ring in the design of new compounds with different biological profiles .

Scientific Research Applications

Proteomics Research

3-(2-Chloro-5-fluorophenoxy)pyrrolidine: is utilized in proteomics research as a specialty product . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. The compound’s unique structure allows for the exploration of protein interactions and functions, which can lead to the discovery of new biomarkers for diseases and the development of targeted therapies.

Drug Discovery

The pyrrolidine ring, a core component of 3-(2-Chloro-5-fluorophenoxy)pyrrolidine , is widely used in medicinal chemistry for the treatment of human diseases . Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage through pseudorotation. This makes it a valuable scaffold for designing novel biologically active compounds.

Biological Activity Profiling

The steric factors of the pyrrolidine ring influence biological activity3-(2-Chloro-5-fluorophenoxy)pyrrolidine can be used to study the structure-activity relationship (SAR) of compounds, helping researchers understand how different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates .

Enantioselective Protein Binding

Due to the stereogenicity of carbons in the pyrrolidine ring, 3-(2-Chloro-5-fluorophenoxy)pyrrolidine can be used to investigate the different binding modes to enantioselective proteins. This is significant for the development of drugs with specific biological profiles, as the spatial orientation of substituents can greatly affect the efficacy of a drug .

Central Nervous System Diseases

Compounds with the pyrrolidine ring have been reported to have selectivity for targets related to central nervous system diseases3-(2-Chloro-5-fluorophenoxy)pyrrolidine could potentially be used in the development of treatments for conditions such as Alzheimer’s disease, where modulation of specific pathways is required .

Anti-inflammatory and Analgesic Agents

The pyrrolidine scaffold is also associated with anti-inflammatory and analgesic properties. Research into 3-(2-Chloro-5-fluorophenoxy)pyrrolidine could lead to the discovery of new anti-inflammatory and analgesic agents, which are essential for managing pain and inflammatory conditions .

properties

IUPAC Name

3-(2-chloro-5-fluorophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-9-2-1-7(12)5-10(9)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMIZKNHAYASTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC(=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-fluorophenoxy)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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